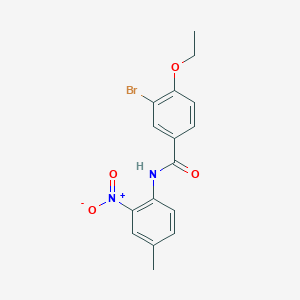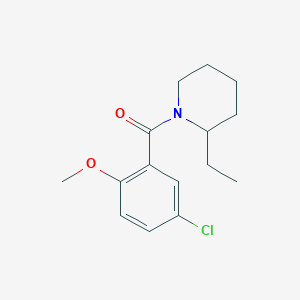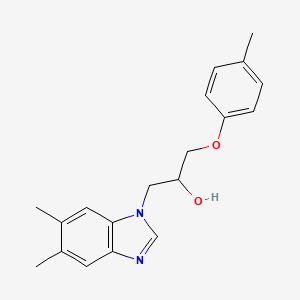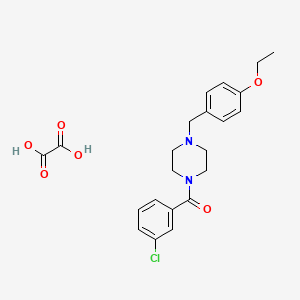
3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide, also known as BMEB, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the benzamide family of compounds and has been shown to have interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in DNA replication and repair. This leads to DNA damage and ultimately cell death. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of interesting biochemical and physiological effects. It has been shown to bind specifically to DNA and inhibit the activity of certain enzymes involved in DNA replication and repair. This compound has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide in lab experiments is its specificity for DNA. This makes it a useful tool for studying DNA-protein interactions and DNA damage. This compound is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using this compound is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide. One area of research is the development of this compound as a cancer therapy. Further studies are needed to determine the optimal dosing and delivery methods for this compound as well as its efficacy in different types of cancer. Another area of research is the development of this compound as a fluorescent probe for the detection of DNA damage. Further studies are needed to determine the sensitivity and specificity of this compound for different types of DNA damage. Finally, further studies are needed to determine the mechanism of action of this compound and its potential as a tool for studying DNA replication and repair.
Synthesemethoden
The synthesis of 3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide involves the reaction of 3-bromo-4-ethoxyaniline with 4-methyl-2-nitrobenzoic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The product is obtained after purification using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide has been studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of DNA. This compound has been shown to bind specifically to DNA and emit fluorescence upon binding. This property makes it a useful tool for studying DNA-protein interactions and DNA damage. This compound has also been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer therapy.
Eigenschaften
IUPAC Name |
3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-3-23-15-7-5-11(9-12(15)17)16(20)18-13-6-4-10(2)8-14(13)19(21)22/h4-9H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIISCNTVACCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5034369.png)



![1-(2-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B5034390.png)
methyl]amine](/img/structure/B5034397.png)
![4-chloro-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5034401.png)
![1-[(3,4-dimethoxyphenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5034406.png)
![4-(2-methoxy-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5034412.png)
![5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5034419.png)


